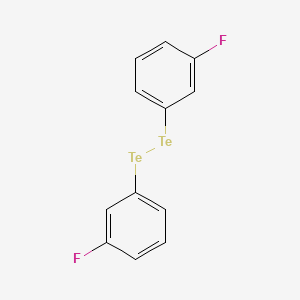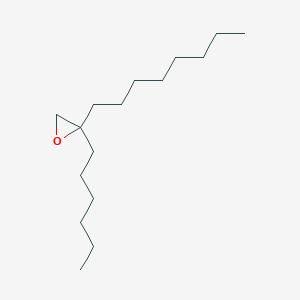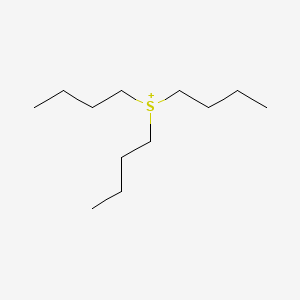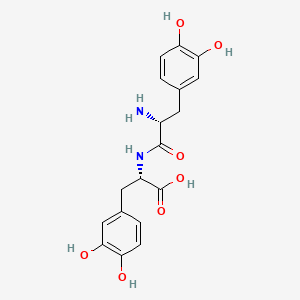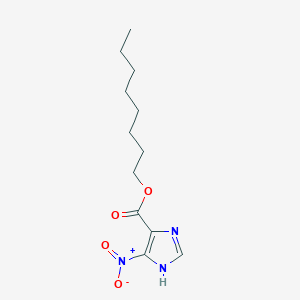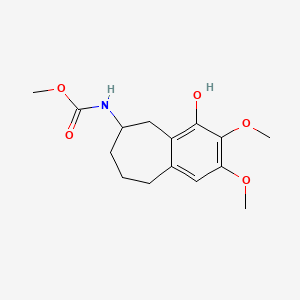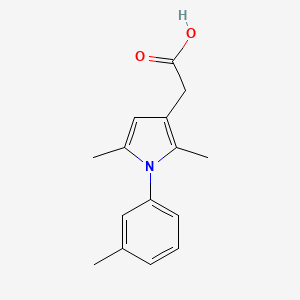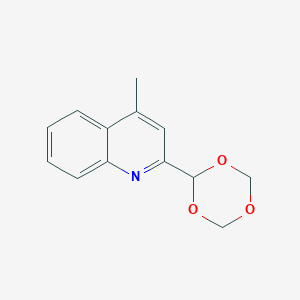
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 4-position and a 1,3,5-trioxane ring at the 2-position. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline, can be achieved through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield quinoline .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or its variants. These methods are optimized for high yield and efficiency, using catalysts and reaction conditions that are scalable and cost-effective . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Uniqueness
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is unique due to the presence of the 1,3,5-trioxane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40105-26-8 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-methyl-2-(1,3,5-trioxan-2-yl)quinoline |
InChI |
InChI=1S/C13H13NO3/c1-9-6-12(13-16-7-15-8-17-13)14-11-5-3-2-4-10(9)11/h2-6,13H,7-8H2,1H3 |
InChI Key |
FJSGGYWXPWKGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3OCOCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


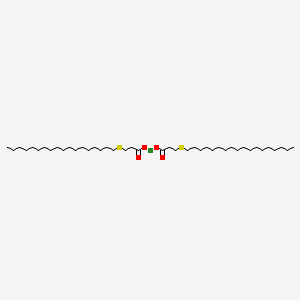



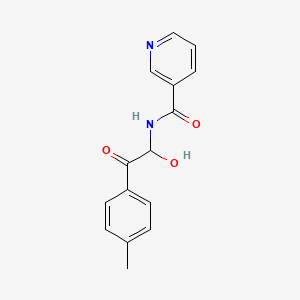
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
